molecular formula C33H39N5O6 B607520 Fmoc-Val-Cit-PAB CAS No. 159858-22-7

Fmoc-Val-Cit-PAB

Número de catálogo: B607520
Número CAS: 159858-22-7
Peso molecular: 601.7 g/mol
Clave InChI: DALMAZHDNFCDRP-VMPREFPWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-Val-Cit-PAB es un conjugado peptídico versátil utilizado en sistemas de administración de fármacos, particularmente en el desarrollo de conjugados de anticuerpo-fármaco (ADC). Este compuesto combina los aminoácidos valina y citrulina con una porción de ácido para-aminobenzoico. El grupo Fmoc sirve como grupo protector, lo que facilita los procesos de síntesis y purificación .

Aplicaciones Científicas De Investigación

Applications in Antibody-Drug Conjugates

  • Targeted Drug Delivery :
    • Fmoc-Val-Cit-PAB is primarily used in ADCs, where it connects monoclonal antibodies to cytotoxic drugs. This linkage allows for selective targeting of cancer cells while minimizing damage to healthy tissues.
    • The compound is cleaved by lysosomal sulfatases, facilitating the release of the drug payload within the target cells, enhancing therapeutic effectiveness while maintaining selectivity over non-target cells .
  • Improved Efficacy :
    • Studies have shown that ADCs incorporating this compound demonstrate enhanced cytotoxicity against HER2-positive cancer cells compared to non-cleavable linkers. For instance, ADCs utilizing this linker have been associated with improved performance metrics in preclinical models .
    • The stability and solubility of this linker contribute to its effectiveness, allowing for better pharmacokinetics and biodistribution of the conjugated drugs .
  • Versatile Synthesis :
    • The synthesis of this compound has been optimized to achieve high yields (up to 85%) while avoiding epimerization, which is crucial for maintaining the integrity of the compound during preparation .

Synthesis Methodology

The synthesis of this compound involves several key steps:

  • Preparation of Intermediates :
    • A solution of Fmoc-Cit-PABOH is prepared in dimethylformamide (DMF), followed by the addition of piperidine to facilitate deprotection .
  • Coupling Reaction :
    • After removing excess reagents under reduced pressure, FMoc-Val-OSu is introduced to form the desired product through amide bond formation .
  • Purification :
    • The final product is purified using flash column chromatography, ensuring high purity necessary for biological applications.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In comparative studies involving various ADCs, those utilizing this compound showed significantly higher cytotoxicity against target cells than those using traditional dipeptide linkers like Phe-Lys or Val-Ala . This was attributed to the efficient payload release mechanism facilitated by the sulfatase-cleavable nature of the linker.
  • Stability Assessments :
    • Research has demonstrated that ADCs incorporating this compound exhibit superior stability in human plasma compared to other linkers, which is critical for maintaining therapeutic efficacy during circulation .
  • Clinical Implications :
    • The development of ADCs using this linker has progressed into clinical trials, reflecting its potential for improving patient outcomes in targeted cancer therapies .

Análisis Bioquímico

Biochemical Properties

Fmoc-Val-Cit-PAB plays a crucial role in biochemical reactions, particularly in the construction of ADCs. The compound interacts with cathepsin B, a lysosomal enzyme, which cleaves the Val-Cit dipeptide motif. This cleavage releases the attached drug payload within the target cell, ensuring that the drug is delivered specifically to the desired site . The interaction between this compound and cathepsin B is highly specific, making it an effective linker for targeted therapies.

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of drugs. Once the ADC is internalized by the cell, the linker is cleaved by cathepsin B, releasing the drug payload. This process can affect cell signaling pathways, gene expression, and cellular metabolism, depending on the nature of the drug being delivered . For example, in cancer cells, the released drug can induce apoptosis or inhibit cell proliferation, thereby reducing tumor growth.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by cathepsin B within the lysosome. The Val-Cit dipeptide motif is specifically recognized and cleaved by this enzyme, releasing the p-aminobenzylalcohol (PAB) and the attached drug. This cleavage is facilitated by the presence of a carbamate bond between PAB and the drug, which is hydrolyzed after the peptide bond between Cit and PAB is cleaved . This mechanism ensures that the drug is released only within the target cell, minimizing off-target effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been shown to have superior plasma stability compared to non-cleavable linkers, which is crucial for maintaining its efficacy in vivo . Long-term studies have demonstrated that the stability of the linker positively correlates with the cytotoxic potency of the ADC, both in vitro and in vivo . The linker may degrade over time, affecting its ability to release the drug payload effectively.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the stability of the linker in mouse plasma is essential for designing successful efficacy and safety studies during the preclinical phase of ADC development . At higher doses, the linker may cause off-target toxicities, such as myelosuppression, including neutropenia . Therefore, it is crucial to optimize the dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include its cleavage by cathepsin B within the lysosome. This enzyme specifically targets the peptide bond between Cit and PAB, releasing the drug payload . The metabolic pathway ensures that the drug is released only within the target cell, minimizing systemic exposure and off-target effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with cathepsin B. The compound is internalized by the cell through endocytosis and transported to the lysosome, where it is cleaved by the enzyme . This targeted delivery ensures that the drug payload is released specifically within the target cell, enhancing its therapeutic efficacy.

Subcellular Localization

This compound is localized within the lysosome, where it is cleaved by cathepsin B to release the drug payload . The subcellular localization of the compound is crucial for its activity, as the cleavage by cathepsin B ensures that the drug is released only within the target cell. This targeted release minimizes off-target effects and enhances the therapeutic efficacy of the ADC.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Fmoc-Val-Cit-PAB implica varios pasos:

    Preparación de Fmoc-Cit-PABOH: Este intermedio se prepara en dimetilformamida (DMF) a una concentración de 0,2 M.

    Adición de piperidina: Se agrega piperidina en exceso (5,0 equivalentes) a la solución y se agita a temperatura ambiente.

    Formación de Fmoc-Val-OSu: Luego se agrega este compuesto para crear el this compound deseado.

Métodos de producción industrial

Los métodos de producción industrial para this compound generalmente implican síntesis a gran escala utilizando sintetizadores de péptidos automatizados. Estos métodos garantizan un alto rendimiento y pureza, lo que hace que el compuesto sea adecuado para aplicaciones de investigación y terapéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

Fmoc-Val-Cit-PAB experimenta varios tipos de reacciones:

Reactivos y condiciones comunes

Productos principales formados

Mecanismo De Acción

El mecanismo de acción de Fmoc-Val-Cit-PAB implica su escisión por la catepsina B en los lisosomas. Esta escisión libera la carga útil citotóxica, que luego ejerce sus efectos sobre las células diana. La secuencia Val-Cit asegura que la carga útil se libere solo en presencia de la enzima, lo que proporciona una administración dirigida .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

This compound es único debido a su estabilidad plasmática superior y sus propiedades de liberación controlada. Ofrece ventajas sobre otros enlazadores escindibles, como una mayor estabilidad y selectividad .

Actividad Biológica

Fmoc-Val-Cit-PAB (9-Fluorenylmethyloxycarbonyl-valyl-citrullyl-(4-aminobenzyl)-(4-nitrophenyl)carbonate) is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound is notable for its unique structure, which includes the Fmoc group for selective protection of amines, a Valine-Citrulline dipeptide linker designed for cleavage by cathepsin B, and a para-nitrophenyl leaving group. The biological activity of this compound is closely linked to its application in targeted cancer therapies, where it facilitates the selective delivery of cytotoxic agents to malignant cells.

The biological activity of this compound is primarily derived from its role as a cleavable linker in ADCs. The Val-Cit dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme that is predominantly found in lysosomes. This selective cleavage allows for the release of the cytotoxic drug specifically within cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy .

Synthesis and Stability

The synthesis of this compound involves several key steps that ensure high yield and purity. Recent studies have demonstrated that using HATU as a coupling agent instead of EEDQ significantly improves yields while reducing side reactions during the synthesis process. The final product can be obtained with yields exceeding 95% as a single diastereomer .

Table 1: Synthesis Overview

StepDescriptionYield (%)
1Coupling Fmoc-Val-OSu with para-aminobenzyl alcohol85-95
2Deprotection and activation with Mc-OSuUp to 98
3Final product isolation50

Biological Activity Studies

Research indicates that this compound exhibits significant antitumor activity when used in ADC formulations. In vitro studies have shown varying levels of cytotoxicity against different cancer cell lines, with IC50 values demonstrating effective potency:

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell LineIC50 (µM)
A27802.85
Panc-15.03

These results indicate that while the compound shows promising antitumor effects, its activity can vary significantly across different cell types, suggesting that further optimization may be necessary for specific applications .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on A2780 Cells : This study demonstrated that ADCs utilizing this compound showed enhanced cellular uptake and fast delivery to nuclei, contributing positively to antiproliferative activity.
  • Combination Therapy : Research has indicated that modifying the structure of ADCs by incorporating unnatural amino acids alongside this compound can further enhance their biological activity and therapeutic efficacy against resistant cancer types .

Propiedades

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALMAZHDNFCDRP-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001109558
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159858-22-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159858-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.